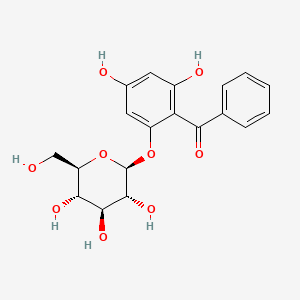
(3S,6S)-3-(Butan-2-yl)-6-methylpiperazine-2,5-dione
Overview
Description
(3S,6S)-3-(Butan-2-yl)-6-methylpiperazine-2,5-dione, also known as L-BMAA, is a non-proteinogenic amino acid that has been found to be produced by cyanobacteria, a type of blue-green algae. L-BMAA has been linked to neurodegenerative diseases such as Alzheimer's, Parkinson's, and ALS.
Scientific Research Applications
Synthesis and Chemical Properties
Alkylation and Synthesis of Alanine Derivatives : The compound has been used in the diastereoselective alkylation of its derivatives, leading to the production of both (S)- and (R)-alanine. This process involves treatment with LHDMS and methyl iodide, followed by cleavage of the heterocyclic ring (Orena, Porzi, & Sandri, 1992).
Versatility as Organic Substrates : It serves as a versatile organic substrate, showing enamine and Michael reactivity, and can be transformed into natural products and α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Conformational Changes : N4-methylation of this compound changes its conformation from folded to extended, a property useful in understanding molecular structures (Nakao et al., 2016).
Application in NMR Spectroscopy
- Chiral Solvating Agent : It has been identified as a potential chiral solvating agent in NMR spectroscopy, used for splitting signals in racemic compounds (Wagger et al., 2007).
Natural Product Synthesis
Synthesis of Diketopiperazine Derivatives : The compound has been used in the synthesis of new diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp., demonstrating potential in natural product chemistry (Wang et al., 2013).
Geometrical Isomerism and Tautomerism : It is involved in reactions leading to geometrical isomerism and tautomerism, important for understanding the structural aspects of organic molecules (Blake & Sammes, 1970).
Mannich Reaction Applications : The compound has been involved in Mannich reactions, yielding a variety of organic compounds that have implications in medicinal chemistry (Greenhill, Ingle, & Ramli, 1972).
Synthesis of Novel Compounds : It has been used in the synthesis of benzo[cyclohepta]thiophene and thieno[benzazepine derivatives, contributing to the diversity of organic synthesis (Kohara et al., 2002).
Chiral Solvating Properties for Amino Acid Esters : It has been utilized as a chiral solvating agent for N-acylamino acid esters in spectroscopy, aiding in the enantiomer composition determination of these compounds (Malavašič et al., 2008).
Crystallography Studies : The compound has been studied in crystallography, contributing to the understanding of molecular arrangements and structures (Görbitz & Hartviksen, 2006).
properties
IUPAC Name |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIJDPCYNFZIT-ACZMJKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80783546 | |
| Record name | (3S,6S)-3-(Butan-2-yl)-6-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80783546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione | |
CAS RN |
35590-69-3 | |
| Record name | (3S,6S)-3-(Butan-2-yl)-6-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80783546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








